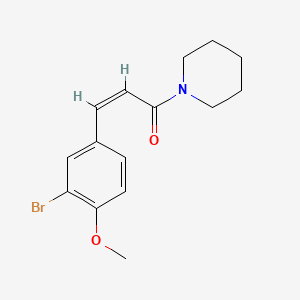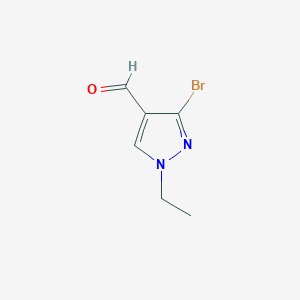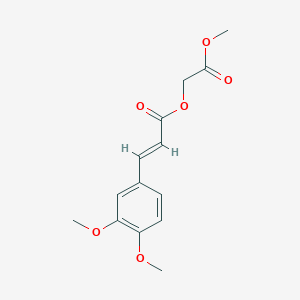
(2Z)-3-(3-bromo-4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE is an organic compound that belongs to the class of piperidino propenones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and piperidine.
Reaction: The aldehyde undergoes a condensation reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Wirkmechanismus
The mechanism of action of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE:
(Z)-3-(4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE: Lacks the bromine atom, which may affect its reactivity and applications.
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE: Contains a morpholine ring instead of a piperidine ring, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the bromine atom and the piperidine ring in (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C15H18BrNO2 |
|---|---|
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-7-5-12(11-13(14)16)6-8-15(18)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3/b8-6- |
InChI-Schlüssel |
YYJAFYFLUULLQE-VURMDHGXSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCCCC2)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908738.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide](/img/structure/B10908741.png)
![N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B10908749.png)
![N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10908773.png)


![ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate](/img/structure/B10908784.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide](/img/structure/B10908787.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10908803.png)

![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B10908817.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10908820.png)
![N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10908825.png)

